molecular formula C25H22FNO4 B8179206 N-Fmoc-2-fluoro-D-homophenylalanine

N-Fmoc-2-fluoro-D-homophenylalanine

Cat. No.: B8179206
M. Wt: 419.4 g/mol
InChI Key: SZSPNGQMLQPZAK-HSZRJFAPSA-N
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Description

N-Fmoc-2-fluoro-D-homophenylalanine is a fluorinated, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its structure features a D-configuration, a homophenylalanine backbone (an extended side chain with an additional methylene group compared to phenylalanine), and a fluorine atom at the 2-position of the phenyl ring. This compound is widely used in solid-phase peptide synthesis (SPPS) to introduce fluorinated motifs into peptides, enhancing their stability, bioavailability, or binding specificity .

Key properties include:

  • Molecular formula: C₂₅H₂₂FNO₄ (inferred from related homophenylalanine derivatives ).
  • CAS Registry Number: Not explicitly listed in the evidence, but structurally similar compounds (e.g., Fmoc-2-chloro-L-β-homophenylalanine) have CAS numbers like 270596-37-7 .
  • Applications: Fluorination at the 2-position may influence peptide conformation and interactions with hydrophobic targets, such as enzyme active sites or lipid membranes.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-fluorophenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4/c26-22-12-6-1-7-16(22)13-14-23(24(28)29)27-25(30)31-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,27,30)(H,28,29)/t23-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZSPNGQMLQPZAK-HSZRJFAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-2-fluoro-D-homophenylalanine typically involves the reaction of 2-fluoro-D-homophenylalanine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in an appropriate solvent. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-2-fluoro-D-homophenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Fmoc Deprotection: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used to substitute the fluoro group under suitable conditions.

Major Products Formed

    Fmoc Deprotection: The major product is 2-fluoro-D-homophenylalanine.

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of 2-fluoro-D-homophenylalanine can be formed.

Scientific Research Applications

Role in Pharmaceutical Applications
N-Fmoc-2-fluoro-D-homophenylalanine is instrumental in developing peptide-based drugs. Its structural characteristics enhance bioactivity and specificity, making it valuable for targeting specific biological pathways. For instance, it has been utilized in synthesizing inhibitors for oncogenic proteins such as K-Ras, which are critical targets in cancer therapy.

Case Study: K-Ras Inhibitors
Research has demonstrated that peptides incorporating this compound can effectively disrupt K-Ras signaling pathways, providing a potential therapeutic avenue for treating cancers driven by this protein .

Bioconjugation

Facilitating Biomolecule Attachment
The compound is also employed in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is crucial in diagnostics and targeted drug delivery systems. By modifying the surface properties of therapeutic agents, researchers can enhance their delivery efficiency and specificity.

Research in Neuroscience

Studying Neuropeptides
this compound plays a significant role in neuroscience research, particularly in studying neuropeptides and their functions. Its incorporation into peptide sequences allows for the exploration of neuropeptide interactions and their implications in neurological disorders.

Protein Engineering

Enhancing Protein Stability and Functionality
In protein engineering, this compound is utilized to modify proteins to improve their stability and functionality. This modification can lead to enhanced performance of proteins in various biotechnological applications.

Mechanism of Action

The mechanism of action of N-Fmoc-2-fluoro-D-homophenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Once incorporated, the Fmoc group is removed, allowing the amino acid to participate in the formation of peptide bonds. The fluoro group can influence the conformation and reactivity of the resulting peptides, making it a valuable tool in peptide chemistry .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Fmoc-2-fluoro-D-homophenylalanine with key analogs, highlighting substituent positions, backbone modifications, and molecular properties:

Compound Name Backbone Substituent(s) Position Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications References
This compound Homophenylalanine Fluoro 2 C₂₅H₂₂FNO₄* ~423.44* - Extended side chain; enhanced lipophilicity
N-Fmoc-4-fluoro-D-phenylalanine Phenylalanine Fluoro 4 C₂₄H₂₀FNO₄ 405.42 177966-64-2 Compact structure; common in peptide tagging
Fmoc-3,4-difluoro-D-homophenylalanine Homophenylalanine Di-fluoro 3,4 C₂₅H₂₁F₂NO₄ 437.44 1260609-50-4 Dual fluorination; steric hindrance
N-Fmoc-(R)-3-methoxy-homophenylalanine Homophenylalanine Methoxy 3 C₂₆H₂₅NO₅ 431.48 1260610-30-7 Electron-donating group; alters π-π stacking
N-Fmoc-2-chloro-L-β-homophenylalanine β-Homophenylalanine Chloro 2 C₂₅H₂₂ClNO₄ 435.90 270596-37-7 Chlorine’s electronegativity; protease resistance
N-Fmoc-N-methyl-4-fluoro-D-phenylalanine Phenylalanine Fluoro, N-methyl 4 C₂₅H₂₂FNO₄ 419.44 249648-10-0 N-methylation reduces hydrogen bonding

*Inferred from structural analogs (e.g., Fmoc-3,4-difluoro-D-homophenylalanine has C₂₅H₂₁F₂NO₄ ).

Key Insights from Comparative Analysis

Backbone Modifications :

  • Homophenylalanine derivatives (e.g., this compound) have an extended side chain compared to phenylalanine, increasing flexibility and hydrophobic interactions .
  • Standard phenylalanine analogs (e.g., N-Fmoc-4-fluoro-D-phenylalanine) are smaller, favoring rigid peptide conformations .

Chloro and methoxy groups introduce steric bulk or polarity, altering peptide-receptor interactions. For example, chloro-substituted analogs resist enzymatic degradation .

Stereochemistry :

  • D-configuration (vs. L) is critical for evading proteolytic cleavage in therapeutic peptides, as seen in N-Fmoc-4-fluoro-D-phenylalanine .

Synthetic Utility :

  • Difluoro derivatives (e.g., Fmoc-3,4-difluoro-D-homophenylalanine) require optimized coupling conditions due to steric hindrance .
  • N-methylated variants (e.g., N-Fmoc-N-methyl-4-fluoro-D-phenylalanine) reduce aggregation in SPPS .

Biological Activity

N-Fmoc-2-fluoro-D-homophenylalanine is a fluorinated derivative of homophenylalanine, notable for its potential applications in peptide synthesis and protein engineering. The introduction of a fluorine atom at the second position of the side chain alters the compound's properties, enhancing its biological activity and stability. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

  • Chemical Formula : C25H22FNO4
  • Molecular Weight : 419.44 g/mol
  • Structure : The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for its application in solid-phase peptide synthesis (SPPS) .

The presence of fluorine in amino acids can significantly influence their biological properties:

  • Stability : Fluorinated compounds are generally more resistant to enzymatic degradation, enhancing their stability in biological systems.
  • Interactions : The altered electronic properties due to fluorination can lead to unique interactions with biological targets, affecting protein folding and activity .
  • Bioisosterism : Fluorine acts as a bioisosteric replacement for hydrogen, potentially modifying the conformation of peptides without drastically changing their size or shape .

Enzymatic Interactions

Research indicates that this compound can interact with various enzymes, potentially altering their activity. These interactions are typically assessed through biochemical assays and structural analyses. For instance, studies have shown that fluorinated amino acids can modulate enzyme kinetics and stability .

Case Studies

  • Peptide Synthesis : In a study involving the incorporation of this compound into peptide sequences, it was found that this compound significantly improved the yield and purity of synthesized peptides when compared to non-fluorinated counterparts .
  • Protein Engineering : Researchers incorporated this compound into specific positions within proteins to study its effects on stability and folding. The results indicated enhanced thermal stability and altered folding pathways, suggesting its utility in designing more robust proteins for therapeutic applications .

Comparative Analysis

The following table compares this compound with other fluorinated amino acids:

Compound NameStructure FeatureUnique Aspect
This compoundFluorine at the second positionEnhanced stability and unique interaction profile
N-Fmoc-4-fluoro-L-phenylalanineFluorine at para positionDifferent steric effects on peptide conformation
N-Fmoc-2-fluoro-L-phenylalanineD-enantiomerDifferent chiral properties affecting bioactivity

Applications

This compound has several promising applications:

  • Drug Development : Its ability to enhance the bioactivity of peptides makes it a candidate for developing new therapeutics targeting various diseases.
  • Biomaterials : The compound's properties allow for its use in creating hydrogels and other biomaterials that can respond to environmental stimuli .
  • Cancer Research : Studies suggest that fluorinated derivatives may inhibit glycolysis in cancer cells, presenting a potential avenue for cancer treatment .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for introducing the Fmoc protecting group to 2-fluoro-D-homophenylalanine?

  • Methodological Answer : The Fmoc group is typically introduced using Fmoc-OSu (succinimidyl ester) in the presence of a mild base like NaHCO₃. The reaction is carried out in polar aprotic solvents (e.g., acetonitrile) under inert conditions. Post-reaction, the product is purified via acidification (pH adjustment to ~1) and extracted with ethyl acetate. This protocol minimizes racemization and ensures high yields, as demonstrated in the synthesis of structurally similar Fmoc-protected fluorinated amino acids .

Q. How does the fluorine substitution at the 2-position influence the physicochemical properties of N-Fmoc-D-homophenylalanine compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity increases the compound’s polarity, enhancing solubility in organic solvents like DMF, which is critical for solid-phase peptide synthesis (SPPS). The 2-fluoro substituent also induces steric and electronic effects, altering π-π stacking interactions in peptide assemblies. Comparative HPLC and NMR studies of fluorinated vs. non-fluorinated homologs reveal distinct retention times and chemical shift differences, particularly in aromatic proton regions .

Q. What analytical techniques are most effective for characterizing N-Fmoc-2-fluoro-D-homophenylalanine and verifying its purity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺, [M+Na]⁺), while ¹⁹F NMR specifically identifies fluorine incorporation. Reverse-phase HPLC with UV detection (254 nm) assesses purity (>97% by area). Chiral chromatography or optical rotation measurements validate enantiomeric integrity, as fluorine can influence stereochemical outcomes during synthesis .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

  • Methodological Answer : Store desiccated at -20°C in amber vials to prevent hydrolysis of the Fmoc group and degradation of the fluorinated aromatic ring. Periodic TLC or HPLC analysis is advised to monitor stability, especially after prolonged storage .

Advanced Research Questions

Q. What strategies are employed to minimize racemization during solid-phase peptide synthesis (SPPS) using this compound?

  • Methodological Answer : Racemization is mitigated by using low-deprotonation conditions (e.g., 2% DBU in DMF instead of piperidine) during Fmoc removal. Coupling reagents like HATU or Oxyma Pure with DIC enhance activation efficiency while reducing base-induced side reactions. Monitoring coupling kinetics via FT-IR or ninhydrin tests ensures complete amino acid incorporation before proceeding .

Q. How can researchers optimize Fmoc deprotection conditions for this compound when acid-sensitive protecting groups are present?

  • Methodological Answer : Ionic liquids (e.g., [BMIM][BF₄]) provide a mild alternative to traditional piperidine-based deprotection. These solvents enable efficient Fmoc cleavage at room temperature without compromising acid-labile groups like Boc or Trt. Post-deprotection, the ionic liquid can be recycled via aqueous extraction, reducing waste .

Q. What are the common side reactions observed during the coupling of this compound in peptide synthesis, and how can they be mitigated?

  • Methodological Answer : Side reactions include diketopiperazine formation (due to steric hindrance) and incomplete coupling. To address this:

  • Use elevated temperatures (40–50°C) to improve solubility and reaction rates.
  • Incorporate pseudoproline dipeptides to reduce steric strain in sequences with multiple bulky residues.
  • Optimize molar excess (1.5–2.0 equivalents) and activation time (10–15 minutes) to ensure quantitative coupling .

Q. In peptide engineering, how does the incorporation of this compound affect peptide secondary structure and stability?

  • Methodological Answer : The fluorine atom enhances hydrophobic interactions and stabilizes β-sheet structures, as observed via circular dichroism (CD) spectroscopy. In protease stability assays, fluorinated peptides exhibit prolonged half-lives due to reduced enzymatic cleavage at fluorinated aromatic residues. Molecular dynamics simulations further predict tighter packing in helical motifs .

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